4-(1-Adamantyl)cyclohexanone
Description
Properties
CAS No. |
29799-09-5 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
4-(1-adamantyl)cyclohexan-1-one |
InChI |
InChI=1S/C16H24O/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-14H,1-10H2 |
InChI Key |
IHODPAPVXPRSCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Preparation Methods
Procedure
-
Synthesis of 1-(1-Adamantyl)cyclohexanol :
-
Oxidation :
Yield and Purity
Nucleophilic Substitution
Introducing the adamantane group via nucleophilic displacement.
Procedure
Conditions
-
Solvent : DCM or THF.
-
Temperature : 50–80°C.
Yield
Cross-Coupling Reactions
Palladium-catalyzed coupling for precise bond formation.
Procedure
Advantages
Cyclization and Rearrangement
Forming the adamantane core with a pre-existing cyclohexanone moiety.
Procedure
Yield
Comparison of Methods
Key Challenges and Solutions
-
Steric Hindrance :
-
Oxidation Selectivity :
-
Byproduct Formation :
Applications in Research
Chemical Reactions Analysis
Types of Reactions
4-(1-Adamantyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The adamantyl group can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Produces carboxylic acids or diketones.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives or other substituted products.
Scientific Research Applications
4-(1-Adamantyl)cyclohexanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of advanced materials and as a precursor for other functionalized adamantane derivatives.
Mechanism of Action
The mechanism of action of 4-(1-Adamantyl)cyclohexanone involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance and rigidity, which can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The cyclohexanone moiety can undergo various chemical transformations, contributing to the compound’s overall reactivity and functionality.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 4-(1-Adamantyl)cyclohexanone with related compounds:
| Compound | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Boiling Point (°C) | logP<sup>a</sup> | Water Solubility (g/100 mL) | Key Structural Feature |
|---|---|---|---|---|---|---|---|
| This compound | C16H22O | 230.35 | Not reported | Not reported | ~3.18 (estimated) | Low (hydrophobic) | Adamantane fused to cyclohexanone |
| 4-(tert-Butyl)cyclohexanone | C11H20O | 168.28 | Not reported | 155–160 | ~2.5 | Insoluble | Bulky tert-butyl substituent |
| β-Cyclohexanone<sup>b</sup> | C6H10O | 98.15 | 45 | 22 (under vacuum) | 0.89 | 8.6 (at 20°C) | Cyclic ketone |
| 4-Hydroxycyclohexanone | C6H10O2 | 130.14 | 97 (decomposes) | Not reported | -0.32 | High (polar OH group) | Hydroxyl substituent |
<sup>a</sup>logP values estimated from analogous adamantane-bearing compounds ; <sup>b</sup>Data from β-cyclohexanone in and standard cyclohexanone ().
Key Observations :
- Thermal Stability : Adamantane’s rigid structure likely elevates the decomposition temperature relative to tert-butyl or hydroxy derivatives, though experimental data are lacking.
- Solubility: The adamantyl group reduces water solubility, contrasting with 4-hydroxycyclohexanone’s high solubility due to its polar hydroxyl group .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(1-Adamantyl)cyclohexanone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of adamantyl-substituted cyclohexanones can be achieved via Friedel-Crafts alkylation or ketone functionalization. For example, adamantyl bromomethyl ketone reacts with thiocyanate derivatives in dimethylformamide (DMF) to form intermediates, which undergo cyclization under acidic conditions . Alternatively, Friedel-Crafts alkylation using adamantyl halides and cyclohexanone derivatives in the presence of Lewis acids (e.g., AlCl₃) is effective. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 ketone:adamantyl reagent) are critical for maximizing yields (typically 60–75%) . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.
Q. Which spectroscopic techniques are most effective for characterizing adamantyl-substituted cyclohexanones?
- Methodological Answer :
- ¹H/¹³C NMR : The adamantyl group’s rigid structure produces distinct singlet peaks in the δ 1.6–2.1 ppm range for protons and δ 30–40 ppm for carbons. Cyclohexanone’s carbonyl carbon appears at δ 205–210 ppm .
- FTIR : A strong carbonyl stretch (C=O) at ~1710 cm⁻¹ confirms the ketone moiety. Adamantyl C-H stretches appear as sharp peaks near 2900 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ for C₁₆H₂₂O) and fragmentation patterns unique to adamantyl cleavage .
Advanced Research Questions
Q. How does the adamantyl group influence the electronic and steric environment of cyclohexanone in catalytic reactions?
- Methodological Answer : The adamantyl group’s bulkiness creates significant steric hindrance, reducing accessibility to the carbonyl group. This can slow nucleophilic additions (e.g., Grignard reactions) but stabilize transition states in Diels-Alder reactions. Electronic effects are minimal due to the adamantane’s saturated hydrocarbon nature. Computational studies (DFT calculations) using Gaussian software can map electron density distribution and predict regioselectivity in reactions like hydrogenation . Experimentally, compare reaction rates with/without adamantyl substitution using kinetic profiling .
Q. What strategies mitigate steric hindrance during functionalization of this compound?
- Methodological Answer :
- Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize charged intermediates and enhance reagent mobility .
- Catalyst Design : Employ bulky ligands in transition-metal catalysis (e.g., Pd/C with mesoporous carbon nitride) to align reactants spatially .
- Microwave-Assisted Synthesis : Shorten reaction times and improve yields by enhancing molecular collision frequency under controlled heating .
Q. How can computational modeling predict reactivity in Diels-Alder reactions involving this compound?
- Methodological Answer :
- Software Tools : Use Gaussian or ORCA for DFT calculations to model frontier molecular orbitals (HOMO-LUMO gaps) and transition states .
- Diene Compatibility : Adamantyl’s rigidity favors electron-deficient dienes (e.g., maleic anhydride) over electron-rich ones. Compare activation energies (ΔG‡) for diene-adamantyl interactions using computational docking .
- Validation : Correlate computational predictions with experimental yields using high-throughput screening .
Q. What analytical methods resolve contradictions in reaction data for adamantyl-substituted cyclohexanones?
- Methodological Answer :
- Chromatographic Purity Analysis : Use HPLC with UV detection (λ = 254 nm) to quantify byproducts. Adjust mobile phases (e.g., acetonitrile/water gradients) to separate stereoisomers .
- X-ray Crystallography : Resolve ambiguous NMR/IR data by determining crystal structures. Adamantyl’s symmetry often produces high-quality diffraction patterns .
- Statistical Optimization : Apply Box-Behnken design to evaluate interactions between variables (temperature, catalyst loading) and identify optimal conditions .
Application-Oriented Questions
Q. How is this compound utilized in the synthesis of complex bioactive molecules?
- Methodological Answer : The compound serves as a precursor for "A-ring" intermediates in vitamin D₃ analogues. Key steps include fluorodesilylation of dienylsilane derivatives derived from the adamantyl ketone. Monitor diastereoselectivity using chiral HPLC and optimize fluorination conditions (e.g., Selectfluor® in acetonitrile) .
Q. What role does the adamantyl group play in enhancing thermal stability of poly(ether–ester)s?
- Methodological Answer : Adamantyl’s rigid structure reduces polymer chain mobility, increasing decomposition temperatures (Td > 220°C). Synthesize polymers via condensation polymerization (e.g., with diacid chlorides) and evaluate thermal stability using TGA. Correlate spacer length (aliphatic vs. aromatic) with limiting oxygen index (LOI) values to assess flame retardancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
